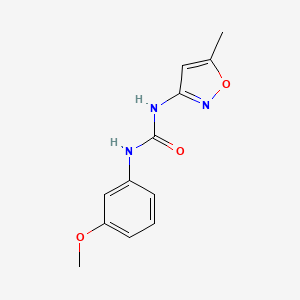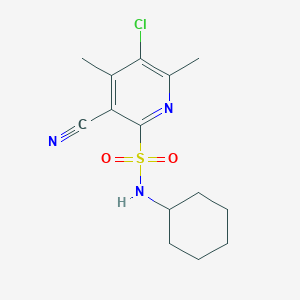
N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar urea derivatives often involves reactions between specific isocyanates and amines under controlled conditions. For instance, compounds like N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a known inhibitor with a slightly different molecular structure, are synthesized through reactions of desmethyl precursors with labeled isocyanates, yielding high specificity and selectivity towards target receptors or enzymes (Vasdev et al., 2005).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, including N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, involves examining the planarity of molecules, hydrogen bonding, and crystalline structure. For a similar compound, the molecular structure is determined to be almost completely planar, demonstrating significant hydrogen bonding that contributes to its stability and reactivity in biological systems (Lough et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea can be explored through its reactivity with various agents and under different conditions. Studies on similar compounds have shown that urea derivatives can undergo various chemical transformations, including lithiation, which allows for further functionalization and modification of the compound's chemical structure (Smith et al., 2013).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined through X-ray crystallography and other spectroscopic methods, providing insights into the compound's stability and behavior under various conditions. For example, the crystal structure of a similar compound, N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, shows a rare and highly complicated solid-state structure, indicative of the diverse interactions and stability of these molecules (Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, including reactivity, stability, and interaction with various substrates, are essential for understanding its potential applications. Investigations into similar compounds reveal that urea derivatives exhibit a wide range of biological activities, from enzyme inhibition to anticancer properties, suggesting the versatility and potential of these compounds in drug development and other applications (Mustafa et al., 2014).
科学的研究の応用
Synthesis and Chemical Characterization
Research in the realm of urea derivatives, including those structurally similar to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been focused on their synthesis and subsequent chemical characterization. Mustafa et al. (2014) reported on the synthesis of seventeen urea derivatives, aiming to explore their enzyme inhibition and anticancer potential. The methodology involved reacting various isocyanates with primary and secondary amines, demonstrating a versatile approach to generating a wide array of urea compounds, with the anticipation that such methodologies could be applicable to the synthesis of N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea derivatives (Mustafa, Perveen, & Khan, 2014).
Enzyme Inhibition and Anticancer Investigations
The research into urea derivatives has also extended into their potential for enzyme inhibition and anticancer activities. The study by Mustafa et al. included testing the synthesized urea derivatives against various enzymes and observing their effects on a prostate cancer cell line. One of the new compounds showed promising in vitro anticancer activity, highlighting the potential therapeutic applications of such molecules (Mustafa, Perveen, & Khan, 2014).
Antagonistic Properties on Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives have been studied for their ability to bind to human adenosine A(3) receptors, indicating the potential of urea derivatives, including N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, in modulating receptor activities. This research demonstrates the structural-activity relationships necessary for high affinity binding to adenosine receptors, suggesting a pathway for developing novel therapeutics based on urea derivatives (Muijlwijk-Koezen et al., 2000).
Directed Lithiation Studies
Directed lithiation of urea derivatives, including those related to N-(3-methoxyphenyl)-N'-(5-methyl-3-isoxazolyl)urea, has been explored for the synthesis of complex organic molecules. Smith et al. (2013) reported on the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the utility of such reactions in organic synthesis and the potential for creating novel compounds with varying functional groups (Smith, El‐Hiti, & Alshammari, 2013).
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-11(15-18-8)14-12(16)13-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHQKKIKUNVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Methoxyphenyl)-3-(5-methylisoxazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylic acid](/img/structure/B5589486.png)
![N-[4-(aminosulfonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5589494.png)

![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)
![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)
![2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)

methanone](/img/structure/B5589562.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5589583.png)